molecular formula C11H10INO2 B069497 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one CAS No. 177762-91-3

4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one

Cat. No. B069497
M. Wt: 315.11 g/mol
InChI Key: KUZDGTVVRPSICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one, also known as IMPO, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. IMPO is a heterocyclic compound that contains an oxazole ring and an iodomethyl group. It has been synthesized using various methods and has shown promising results in different scientific studies.

Mechanism Of Action

The mechanism of action of 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as thymidylate synthase and dihydrofolate reductase. In neurochemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA receptor.

Biochemical And Physiological Effects

4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects, depending on its specific application. In medicinal chemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in animal models.
In biochemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to modulate the activity of enzymes and receptors involved in various biological processes, such as DNA replication and protein synthesis. It has also been shown to have fluorescent properties that make it useful as a probe for studying protein-ligand interactions and enzyme activity.

Advantages And Limitations For Lab Experiments

4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its ability to selectively bind to certain biomolecules. However, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one also has some limitations, including its toxicity at high concentrations and its potential for non-specific binding to other biomolecules.

Future Directions

There are several future directions for research on 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one, including:
1. Further studies on its potential as an anticancer agent, with a focus on optimizing its potency and selectivity.
2. Development of new biosensors and diagnostic tools based on 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one.
3. Exploration of its potential as a building block for the synthesis of new functional materials.
4. Investigation of its potential as a modulator of neurotransmitter receptors for the treatment of neurological disorders.
5. Studies on its toxicity and potential side effects in vivo, with a focus on developing safer and more effective formulations.

Synthesis Methods

4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one can be synthesized using different methods, including the reaction of 2-phenyl-4-methyl-1,3-oxazole with iodomethane in the presence of a base. Another method involves the reaction of 2-phenyl-4-methyl-1,3-oxazole with iodine and sodium hydroxide. The yield and purity of the synthesized 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one depend on the method used and the reaction conditions.

Scientific Research Applications

4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been studied for its potential applications in different scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has shown potential as an anticancer agent by inhibiting the activity of certain enzymes involved in cancer cell growth. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
In biochemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been used as a fluorescent probe to study protein-ligand interactions and enzyme activity. It has also been used in the development of biosensors for the detection of various biomolecules.
In material science, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks.

properties

CAS RN

177762-91-3

Product Name

4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

4-(iodomethyl)-4-methyl-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H10INO2/c1-11(7-12)10(14)15-9(13-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

KUZDGTVVRPSICW-UHFFFAOYSA-N

SMILES

CC1(C(=O)OC(=N1)C2=CC=CC=C2)CI

Canonical SMILES

CC1(C(=O)OC(=N1)C2=CC=CC=C2)CI

synonyms

5(4H)-Oxazolone, 4-(iodomethyl)-4-methyl-2-phenyl-

Origin of Product

United States

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